3,3-Dicyclohexylpropanoic acid

Description

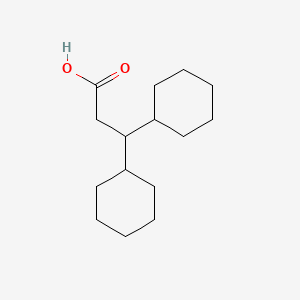

3,3-Dicyclohexylpropanoic acid is a branched carboxylic acid characterized by two cyclohexyl substituents attached to the β-carbon of the propanoic acid backbone. Its molecular formula is C₁₅H₂₆O₂, with a molecular weight of 238.37 g/mol. The cyclohexyl groups impart significant hydrophobicity, reducing its solubility in polar solvents.

Properties

IUPAC Name |

3,3-dicyclohexylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-14H,1-11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZMXWWLOFHXGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC(=O)O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dicyclohexylpropanoic acid typically involves the alkylation of cyclohexane with a suitable propanoic acid derivative. One common method is the reaction of cyclohexylmagnesium bromide with ethyl 3-bromopropanoate, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation of cyclohexyl-substituted alkenes or the use of continuous flow reactors to optimize reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

3,3-Dicyclohexylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The hydrogen atoms on the cyclohexyl rings can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.

Major Products Formed

Oxidation: Formation of cyclohexyl ketones or dicarboxylic acids.

Reduction: Formation of cyclohexyl alcohols.

Substitution: Formation of halogenated or nitrated cyclohexyl derivatives.

Scientific Research Applications

3,3-Dicyclohexylpropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dicyclohexylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key properties of 3,3-dicyclohexylpropanoic acid and related compounds:

Key Observations :

- Hydrophobicity: Cyclohexyl and aromatic substituents (e.g., in this compound and 3-[(cyclohexylcarbonyl)amino]-3-phenylpropanoic acid ) reduce water solubility.

- Polar Groups: Hydroxyl and nitro groups (e.g., in 3-(3-hydroxyphenyl)propanoic acid and 3-(4-hydroxy-3-nitrophenyl)propanoic acid ) enhance polarity, improving aqueous solubility.

- Biological Activity: Methoxy and phenolic groups in 3,3’-di-O-methylellagic acid correlate with antioxidant properties (IC₅₀: 11.35–17.64 µg/mL).

Biological Activity

3,3-Dicyclohexylpropanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and acaricidal applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique structure, which consists of a propanoic acid backbone with two cyclohexyl groups attached to the third carbon. This structural configuration is believed to influence its biological activity.

- Chemical Formula : CHO

- Molecular Weight : 212.33 g/mol

Neurotropic Effects

Recent studies have explored the neurotropic effects of derivatives related to this compound. One notable derivative, 3-(3-allyl-2-methylenecyclohexyl) propanoic acid (MCA-13), exhibited significant neurotropic activity in vitro. Research indicated that this compound promoted neurite outgrowth in neuronal cultures derived from dorsal root ganglia and spinal cord tissues. The study emphasized that MCA-13 could serve as a lead compound for developing treatments for polyneuropathies due to its ability to enhance axonal regrowth .

Acaricidal Activity

Another area of interest is the acaricidal potential of compounds derived from propanoic acids, including those structurally similar to this compound. Research has shown that certain derivatives exhibit strong activity against Psoroptes cuniculi, a common mite affecting rabbits. The structure-activity relationship (SAR) studies indicated that modifications in the ester groups significantly influenced acaricidal efficacy. For instance, compounds with smaller steric hindrance adjacent to the ester group displayed higher activity levels .

Table 1: Summary of Biological Activities

Safety and Toxicology Studies

In assessing the safety profile of these compounds, acute toxicity studies were conducted using animal models. For example, MCA-13 was administered at doses up to 250 mg/kg without significant adverse effects observed in motor performance or hematological parameters. This suggests a favorable safety profile for further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,3-Dicyclohexylpropanoic acid in a laboratory setting?

- Methodological Answer : Synthesis typically involves cyclohexylation of propanoic acid derivatives. A common approach is the alkylation of propanoic acid esters with cyclohexyl halides under basic conditions (e.g., using NaH or LDA as a base in THF). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical. Purity should be confirmed using HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Structural validation requires NMR (¹H, ¹³C) and FT-IR spectroscopy .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) can resolve cyclohexyl proton environments (δ 1.0–2.2 ppm) and the carboxylic acid proton (δ ~12 ppm, broad). ¹³C NMR confirms carbonyl (δ ~175 ppm) and cyclohexyl carbons.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS provides molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves absolute configuration, though crystallization may require slow evaporation from ethanol.

- FT-IR : Strong C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound in laboratory environments?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination.

- Storage : In airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare DFT-calculated NMR shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data. Adjust solvent models (PCM for polar solvents) to improve alignment.

- Conformational Analysis : Use molecular dynamics simulations to account for steric effects from cyclohexyl groups, which may alter rotational barriers and peak splitting .

- Error Margins : Quantify deviations using RMSD metrics and iteratively refine computational parameters .

Q. What strategies optimize the reaction yield of this compound in multi-step synthetic pathways?

- Methodological Answer :

- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps.

- Temperature Control : Optimize alkylation steps at 0–5°C to minimize side reactions.

- DoE (Design of Experiments) : Use factorial designs to assess interactions between solvent polarity, base strength, and reaction time.

- In Situ Monitoring : Employ TLC or inline FT-IR to track intermediate formation .

Q. How does steric hindrance from cyclohexyl groups influence the reactivity of this compound in esterification reactions?

- Methodological Answer :

- Kinetic Studies : Compare esterification rates with less hindered analogs (e.g., 3,3-dimethylpropanoic acid) using acid-catalyzed conditions (H₂SO₄, refluxing ethanol).

- Steric Parameters : Calculate Tolman’s cone angles or use molecular volume analysis to quantify steric effects.

- Alternative Reagents : Use DCC/DMAP coupling to bypass proton-transfer limitations caused by hindered carboxylate intermediates .

Q. What are the best practices for assessing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.

- pH Profiling : Dissolve in buffers (pH 1–13) and analyze by UV-Vis spectroscopy for absorbance shifts indicating decomposition.

- Mechanistic Insights : Use LC-MS to identify degradation products (e.g., decarboxylation or cyclohexyl ring oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.